molecular formula C11H12ClFO B095117 5-Chloro-1-(4-fluorophenyl)-1-oxopentane CAS No. 17135-46-5

5-Chloro-1-(4-fluorophenyl)-1-oxopentane

Cat. No.: B095117
CAS No.: 17135-46-5
M. Wt: 214.66 g/mol
InChI Key: UGAKAFQJJSSKJM-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-1-oxopentane is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and a ketone functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 5-chloropentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-1-oxopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(4-fluorophenyl)-1-oxopentane has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1-oxopentane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-fluorophenyl)indole: This compound shares the chloro and fluorophenyl groups but has an indole structure instead of a ketone.

    3-(4-Fluorophenyl)-1-(5-chloropentyl)urea: Similar in having the chloro and fluorophenyl groups but with a urea functional group.

Uniqueness

5-Chloro-1-(4-fluorophenyl)-1-oxopentane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ketone group, in particular, allows for a variety of chemical transformations that are not possible with similar compounds lacking this functional group.

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAKAFQJJSSKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505680
Record name 5-Chloro-1-(4-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17135-46-5
Record name 5-Chloro-1-(4-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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